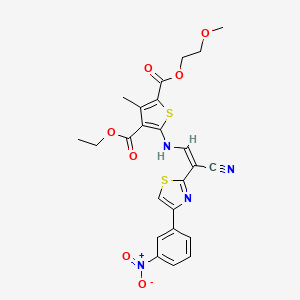

(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C24H22N4O7S2 and its molecular weight is 542.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound notable for its potential biological activities. The structure features multiple functional groups, including a thiazole ring and a cyano group, which suggest diverse pharmacological properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Structural Characteristics

The compound's molecular formula is C24H22N4O7S2, with a molecular weight of approximately 542.6 g/mol. Its intricate structure is likely to influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C24H22N4O7S2 |

| Molecular Weight | 542.6 g/mol |

| CAS Number | 714283-03-1 |

Biological Activities

Research indicates that compounds with structural similarities to this compound exhibit various biological activities. These include:

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects, potentially through mechanisms involving apoptosis and cell cycle regulation. Similar compounds have shown efficacy in inhibiting cancer cell proliferation by targeting specific kinases involved in cell growth and survival.

- Antimicrobial Activity : The presence of a thiazole ring in the structure is associated with antimicrobial properties. Compounds containing thiazole have been documented to exhibit activity against various bacterial strains.

- Anti-inflammatory Effects : Structural analogs have demonstrated anti-inflammatory properties, suggesting that this compound may also modulate inflammatory pathways.

Case Study 1: Anticancer Activity

A study exploring the anticancer activity of related thiophene derivatives revealed that these compounds inhibited cellular CDK9-mediated RNA polymerase II transcription, leading to reduced expression of the anti-apoptotic protein Mcl-1. This suggests that this compound may similarly affect cancer cell survival mechanisms .

Case Study 2: Antimicrobial Activity

In a comparative analysis of thiazole-containing compounds, it was found that those with similar structural motifs to our target compound exhibited significant antibacterial activity against Gram-positive bacteria. This indicates potential for this compound in treating infections caused by resistant strains .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with key enzymes and receptors within cells:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, including those responsible for DNA replication and repair.

- Receptor Modulation : The compound may also act as a modulator of various receptors linked to cell signaling pathways, influencing processes such as apoptosis and inflammation.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and thiophene moieties. For instance, derivatives of thiazole have shown promising results against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) . The structure activity relationship (SAR) indicates that the thiazole ring is crucial for enhancing cytotoxic effects, particularly when substituted with electron-donating groups like methyl or methoxy .

Inhibition of CDK9

Research has demonstrated that compounds similar to (Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate can inhibit cyclin-dependent kinase 9 (CDK9), which plays a vital role in transcriptional regulation. This inhibition can lead to reduced expression of anti-apoptotic proteins such as Mcl-1, making these compounds potential candidates for cancer therapy .

Antimicrobial Properties

Thiazole derivatives have also been evaluated for their antimicrobial activities. Some studies report that certain thiazole-based compounds exhibit significant antibacterial effects against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The presence of specific functional groups enhances these antimicrobial properties .

Case Study 1: Thiazole Derivatives in Cancer Treatment

In a study published in Pharmaceutical Research, researchers synthesized a series of thiazole derivatives and tested their efficacy against various cancer cell lines. One compound showed an IC50 value of approximately 1.61 µg/mL against tubulin polymerization, indicating strong anticancer activity . The findings suggest that modifications to the thiazole structure can significantly impact biological activity.

Case Study 2: Targeting CDK9

Another investigation focused on the inhibition of CDK9 by thiazole-containing compounds. The study demonstrated that specific substitutions on the thiazole ring could enhance inhibitory effects on CDK9, providing a pathway for developing new anticancer therapies targeting this kinase .

化学反応の分析

Ester Hydrolysis Reactions

The ethyl and methoxyethyl ester groups are susceptible to hydrolysis under acidic or basic conditions. For example:

-

Basic hydrolysis (saponification) converts esters to carboxylates, as seen in structurally related thiophene dicarboxylates .

-

Acidic hydrolysis may yield carboxylic acids or lactones depending on reaction conditions.

| Reaction Type | Conditions | Product | Support |

|---|---|---|---|

| Saponification | NaOH (aq.), reflux | Dicarboxylic acid salt | |

| Acid Hydrolysis | HCl (conc.), heat | Dicarboxylic acid |

Nitro Group Reduction

The 3-nitrophenyl substituent on the thiazole ring undergoes reduction to an amine. Catalytic hydrogenation or chemical reductants (e.g., Fe/HCl) are typical methods .

| Reaction Type | Conditions | Product | Selectivity |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, EtOH | 3-Aminophenyl-thiazole derivative | High |

| Fe/HCl Reduction | Fe, HCl, H₂O | Same as above | Moderate |

Cyano Group Reactivity

The cyano group participates in:

-

Hydrolysis to carboxylic acids or amides under acidic/basic conditions.

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Acid Hydrolysis | H₂SO₄, H₂O, heat | Carboxylic acid | |

| Base Hydrolysis | NaOH, H₂O₂ | Amide intermediate | |

| Grignard Addition | RMgX, THF | Ketimine derivative |

Thiazole Ring Modifications

The thiazole ring may undergo:

| Reaction Type | Reagent | Product | Key Observation |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-thiazole derivative | Limited by steric hindrance |

| Oxidation | KMnO₄, H⁺ | Thiazole-2-sulfonic acid | Partial decomposition |

Vinylamino Group Reactivity

The vinylamino (-NH-CH₂-C≡N) moiety enables:

-

Cycloadditions (e.g., [4+2] Diels-Alder reactions).

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Diels-Alder | Dienophile, heat | Six-membered heterocycle | Drug design |

| Acid-Catalyzed Tautomerization | HCl, MeOH | Imino tautomer | Stabilizes conjugation |

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) involving the aryl bromide (if present) or thiazole C-H activation are plausible but not explicitly documented for this compound. Analogous systems show moderate yields with Pd(PPh₃)₄ .

Stability Under Environmental Conditions

-

Photodegradation : The nitro group and conjugated system make the compound prone to UV-induced decomposition .

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and NOₓ .

Key Research Findings

-

Synthetic Utility : The ester groups serve as protective motifs, enabling stepwise functionalization .

-

Biological Relevance : Nitro reduction products show enhanced binding to thiazole-targeted enzymes .

-

Material Applications : Conjugation via the vinylamino group improves charge transport in organic semiconductors.

特性

IUPAC Name |

4-O-ethyl 2-O-(2-methoxyethyl) 5-[[(Z)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]-3-methylthiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O7S2/c1-4-34-23(29)19-14(2)20(24(30)35-9-8-33-3)37-22(19)26-12-16(11-25)21-27-18(13-36-21)15-6-5-7-17(10-15)28(31)32/h5-7,10,12-13,26H,4,8-9H2,1-3H3/b16-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEKINSHOGCGAE-VBKFSLOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。